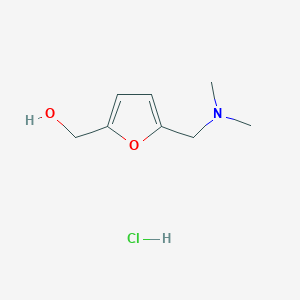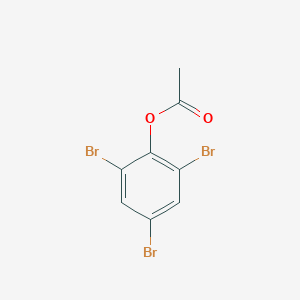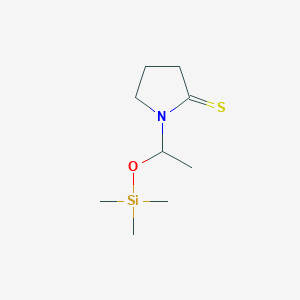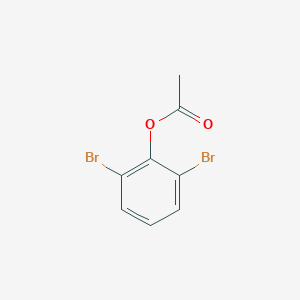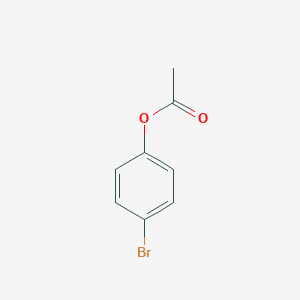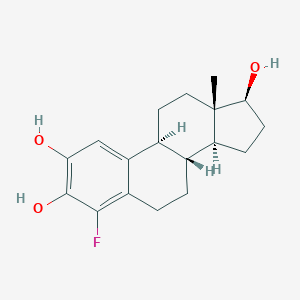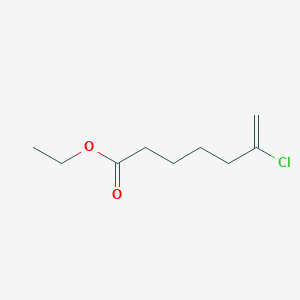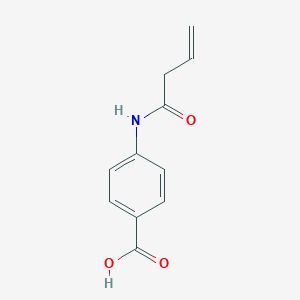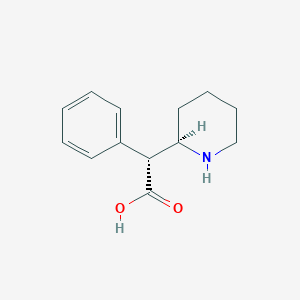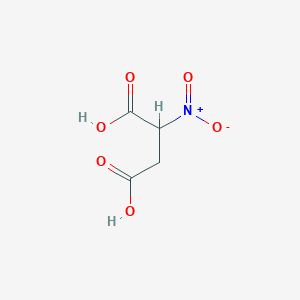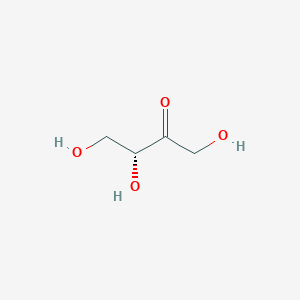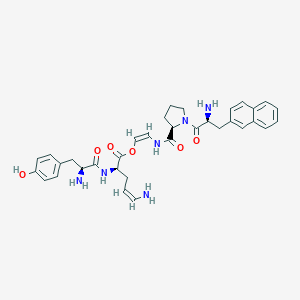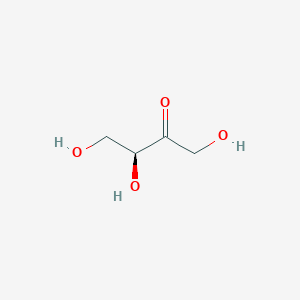![molecular formula C9H16N2O2 B118328 N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide CAS No. 144760-72-5](/img/structure/B118328.png)
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that was developed in Russia in the 1990s. It has been shown to improve cognitive function, memory, and learning ability in both animal and human studies.
作用機序
Noopept is believed to work by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. BDNF is known to play a crucial role in synaptic plasticity, learning, and memory. Noopept has also been shown to modulate the activity of glutamate receptors, which are involved in the transmission of nerve impulses in the brain.
生化学的および生理学的効果
Noopept has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It has also been found to have neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. Noopept has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been found to increase the levels of dopamine, a neurotransmitter that is involved in motivation and reward.
実験室実験の利点と制限
Noopept is a relatively safe compound and has been found to have few side effects. It is also relatively easy to synthesize and can be scaled up for commercial production. However, Noopept is still a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the effects of Noopept may vary depending on the individual, and more research is needed to determine the optimal dosage and duration of treatment.
将来の方向性
There are several future directions for research on Noopept. One area of research could focus on the development of more potent and selective analogs of Noopept. Another area of research could focus on the use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, more research is needed to determine the long-term effects of Noopept and its potential for abuse.
Conclusion:
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide, or Noopept, is a synthetic nootropic compound that has been shown to improve cognitive function, memory, and learning ability in both animal and human studies. It works by increasing the levels of brain-derived neurotrophic factor (BDNF) and modulating the activity of glutamate receptors. Noopept has neuroprotective effects and may help to prevent damage to neurons caused by oxidative stress and inflammation. While Noopept is a relatively safe compound, more research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on Noopept, including the development of more potent and selective analogs and the use of Noopept in the treatment of neurodegenerative diseases.
合成法
The synthesis of Noopept involves the reaction of phenylacetic acid with proline in the presence of thionyl chloride to form N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamideylproline methyl ester. This compound is then reacted with glycine ethyl ester to form Noopept. The synthesis method is relatively simple and can be scaled up for commercial production.
科学的研究の応用
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning ability in both animal and human studies. In a study conducted on rats, Noopept was found to increase the density of dendritic spines, which are the tiny protrusions on neurons that facilitate communication between them. This suggests that Noopept may enhance synaptic plasticity, which is crucial for learning and memory.
特性
CAS番号 |
144760-72-5 |
|---|---|
製品名 |
N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide |
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC名 |
N-(2-oxo-2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)10-7-9(13)11-5-3-2-4-6-11/h2-7H2,1H3,(H,10,12) |
InChIキー |
QVFMZTKZSGASLV-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
正規SMILES |
CC(=O)NCC(=O)N1CCCCC1 |
同義語 |
Acetamide, N-[2-oxo-2-(1-piperidinyl)ethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



